1-(2-Ethylbutyl)piperazine
Overview
Description
The research on piperazine derivatives is extensive, with various studies focusing on the synthesis and evaluation of their biological activities. Piperazine itself is a versatile building block in organic chemistry, often used to create compounds with potential therapeutic effects. The studies provided explore different substitutions on the piperazine ring and their impact on the biological activity of the resulting compounds.
Synthesis Analysis
The synthesis of piperazine derivatives is a key focus in the provided papers. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showed that the introduction of bulky moieties and substituents at the nitrogen atom of benzamide significantly enhances anti-acetylcholinesterase activity . Another study achieved the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using a four-component cyclo condensation, which was catalyzed by SO4^2−/Y2O3 in ethanol . Additionally, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by various spectroscopic methods . The synthesis of 1-[2-(Aryl Amino-2-Oxo Ethyl) Amino]-4-(N-Methyl Piperazino)-Benzene Derivatives was also reported, with the compounds being screened for antibacterial activities .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. X-ray diffraction studies of the synthesized tert-butyl piperazine-1-carboxylate derivatives revealed distinct shapes and intermolecular interactions that contribute to their two-dimensional crystal structures . The study of 1,4-piperazine-2,5-diones also involved single-crystal X-ray analysis to determine polymorphic crystalline forms and different hydrogen-bonding networks .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives are complex and often require specific conditions and catalysts. The cyclo condensation reaction used in the synthesis of imidazol-1-yl ethyl piperazine derivatives is an example of a multi-component reaction that leads to a diverse set of compounds . The reactivity of the piperazine ring allows for various functional groups to be introduced, which can significantly alter the biological properties of the molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and the substituents present on the ring. The synthesized compounds exhibit a range of activities, including anti-acetylcholinesterase, antibacterial, and antifungal properties . The introduction of different substituents can lead to a substantial increase in activity, as seen with the potent inhibitor of acetylcholinesterase, which showed an affinity 18,000 times greater for AChE than for BuChE . The solubility, stability, and crystalline structure of these compounds are also important factors that can affect their biological efficacy and potential as therapeutic agents.
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Piperazine derivatives, including those similar to 1-(2-Ethylbutyl)piperazine, have been synthesized and shown to exhibit significant antibacterial and antifungal activities. These compounds demonstrate potential in the development of new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Novel Bioactive Alkaloids
- Novel alkylated piperazine compounds have been isolated from natural sources and shown to possess significant cytotoxicity against cultured tumor cell lines, highlighting their potential use in cancer research (El-Desouky, Ryu, & Kim, 2007).
Therapeutic Agents Synthesis
- Research has been conducted on synthesizing biologically active carbamate derivatives bearing piperazine structures, showing promising results in enzyme inhibition and antibacterial potential. These compounds have potential as therapeutic agents due to their biological activities (Abbasi et al., 2017).
Antidiabetic Activity
- Piperazine derivatives have been identified as potential antidiabetic compounds. Studies have shown that specific piperazine derivatives can significantly improve glucose tolerance, presenting a new avenue for diabetes treatment (Le Bihan et al., 1999).
Study of Serotonergic Neurotransmission
- Piperazine derivatives have been used in research for studying the serotonergic neurotransmission, demonstrating their potential as tools in neurological research (Plenevaux et al., 2000).
Mass Spectrometry Enhancement
- Certain piperazine-based derivatives have been utilized to enhance signal in mass spectrometry, improving the analysis of peptides and proteins. This has implications in proteomics and biochemical research (Qiao et al., 2011).
Herbicide and Plant Growth Regulation
- Piperazine derivatives have been evaluated as potential herbicides and plant growth regulators. These compounds show promising herbicidal activity and potential as cytokinin mimics (Stoilkova, Yonova, & Ananieva, 2014).
Antibacterial Agents
- Piperazine compounds have been studied for their antibacterial activity, particularly against gram-negative bacteria, suggesting their potential as antibacterial agents (Matsumoto & Minami, 1975).
Safety and Hazards
Mechanism of Action
Target of Action
1-(2-Ethylbutyl)piperazine is a derivative of piperazine, a class of compounds known to interact with GABA receptors . .
Mode of Action
They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis of the worm .
Result of Action
The activation of gaba receptors by piperazine derivatives typically results in hyperpolarization of nerve endings, leading to flaccid paralysis .
properties
IUPAC Name |
1-(2-ethylbutyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-3-10(4-2)9-12-7-5-11-6-8-12/h10-11H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMJWLVGFVHJKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566459 | |
Record name | 1-(2-Ethylbutyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57184-38-0 | |
Record name | 1-(2-Ethylbutyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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